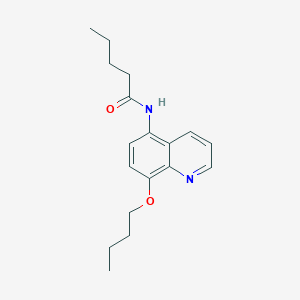

N-(8-butoxyquinolin-5-yl)pentanamide

Description

N-(8-butoxyquinolin-5-yl)pentanamide is a quinoline-based amide derivative characterized by a pentanamide chain linked to the 5-position of the quinoline core and a butoxy substituent at the 8-position.

Properties

Molecular Formula |

C18H24N2O2 |

|---|---|

Molecular Weight |

300.4 g/mol |

IUPAC Name |

N-(8-butoxyquinolin-5-yl)pentanamide |

InChI |

InChI=1S/C18H24N2O2/c1-3-5-9-17(21)20-15-10-11-16(22-13-6-4-2)18-14(15)8-7-12-19-18/h7-8,10-12H,3-6,9,13H2,1-2H3,(H,20,21) |

InChI Key |

BGTACLPBQAXBIT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)NC1=C2C=CC=NC2=C(C=C1)OCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(8-butoxyquinolin-5-yl)pentanamide typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the Butoxy Group: The butoxy group can be introduced through an alkylation reaction using butyl bromide and a suitable base, such as potassium carbonate.

Formation of the Pentanamide Group: The pentanamide group can be introduced through an amide coupling reaction using pentanoic acid and a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The process may include steps such as recrystallization and chromatography for purification.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(8-butoxyquinolin-5-yl)pentanamide can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.

Reduction: The compound can be reduced to form various reduced quinoline derivatives.

Substitution: The butoxy and pentanamide groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common nucleophiles include amines and thiols.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: N-(8-butoxyquinolin-5-yl)pentanamide and its derivatives are investigated for their potential therapeutic applications, particularly as inhibitors of specific enzymes and receptors.

Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of N-(8-butoxyquinolin-5-yl)pentanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Quinolinyl-Pentanamide Derivatives

Substituent Variations and Activity

- 5-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-N-(quinolin-2-yl)pentanamide (11c): Features a dichlorophenyl-piperazine moiety at the pentanamide chain. Molecular weight: ~439.30 (observed via LC/MS) . Potential CNS activity due to piperazine, a common pharmacophore in dopamine receptor ligands .

- 5-(4-(3-Cyanophenyl)piperazin-1-yl)-N-(quinolin-3-yl)pentanamide (10f): Incorporates a cyanophenyl-piperazine group. Synthetic yield: 34–45% after purification . The cyano group may enhance metabolic stability or hydrogen-bonding interactions .

Ethoxy vs. Butoxy Substitution

- N-(8-ethoxyquinolin-5-yl)pentanamide: Ethoxy group at the 8-position reduces lipophilicity (shorter chain) compared to butoxy.

- N-(8-butoxyquinolin-5-yl)pentanamide: Butoxy chain increases logP, favoring tissue distribution but possibly reducing aqueous solubility. May exhibit prolonged half-life due to slower metabolic clearance of the longer alkoxy group .

Table 1: Structural and Physicochemical Comparison of Quinolinyl-Pentanamide Analogs

| Compound | Substituent (Quinoline 8-position) | Key Functional Group (Pentanamide Chain) | Molecular Weight | logP* (Predicted) |

|---|---|---|---|---|

| This compound | Butoxy | Pentanamide | ~342.4† | ~3.8 |

| N-(8-ethoxyquinolin-5-yl)pentanamide | Ethoxy | Pentanamide | ~300.3† | ~2.9 |

| 11c | N/A | 4-(2,3-Dichlorophenyl)piperazine | 439.30 | ~4.5 |

| 10f | N/A | 4-(3-Cyanophenyl)piperazine | ~417.4† | ~3.2 |

*logP estimated using fragment-based methods.

†Calculated based on molecular formula.

Simplified Albendazole Derivative: N-(4-Methoxyphenyl)Pentanamide (N4MP)

- Structure-Activity Relationship: Retains the pentanamide chain but replaces the quinoline core with a 4-methoxyphenyl group. Simplified design reduces synthetic complexity while maintaining anthelmintic activity comparable to albendazole .

- Pharmacokinetic Advantages :

Key Research Findings and Implications

Quinolinyl vs. Phenyl Core: Quinolinyl-pentanamide derivatives (e.g., 11c, 10f) prioritize CNS or antiparasitic targets, whereas N4MP’s phenyl core favors broad-spectrum anthelmintic activity with reduced toxicity .

Alkoxy Chain Optimization: Butoxy substitution in quinoline derivatives may balance lipophilicity and metabolic stability better than ethoxy, though empirical data are needed .

Drug-Likeness: N4MP’s adherence to drug-likeness criteria (Lipinski, Pfizer’s rule-of-3) contrasts with heavier quinolinyl-pentanamide analogs, which may require formulation optimization for oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.